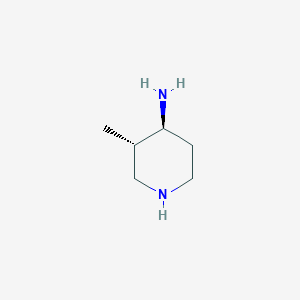

(3S,4S)-3-Methyl-piperidin-4-ylamine

CAS No.: 473839-09-7

Cat. No.: VC13761985

Molecular Formula: C6H14N2

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 473839-09-7 |

|---|---|

| Molecular Formula | C6H14N2 |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | (3S,4S)-3-methylpiperidin-4-amine |

| Standard InChI | InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m0/s1 |

| Standard InChI Key | BCSXUVZTKVXBSD-WDSKDSINSA-N |

| Isomeric SMILES | C[C@H]1CNCC[C@@H]1N |

| SMILES | CC1CNCCC1N |

| Canonical SMILES | CC1CNCCC1N |

Introduction

Structural Characteristics

The molecular formula of (3S,4S)-3-Methyl-piperidin-4-ylamine is C₆H₁₄N₂, with a molecular weight of 114.19 g/mol. Its IUPAC name, (3S,4S)-3-methylpiperidin-4-amine, reflects the stereochemical configuration at the 3rd and 4th carbon positions. Key structural attributes include:

-

Stereochemistry: The (3S,4S) configuration ensures distinct spatial arrangements, influencing its reactivity and biological interactions.

-

Functional Groups: A primary amine at the 4-position and a methyl group at the 3-position contribute to its basicity and lipophilicity.

-

SMILES Notation:

C[C@H]1CNCC[C@@H]1N, which encodes the stereochemical details.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂ | |

| Molecular Weight | 114.19 g/mol | |

| IUPAC Name | (3S,4S)-3-methylpiperidin-4-amine | |

| Canonical SMILES | CC1CNCCC1N | |

| InChI Key | BCSXUVZTKVXBSD-WDSKDSINSA-N |

Synthesis Methods

The synthesis of (3S,4S)-3-Methyl-piperidin-4-ylamine typically involves stereoselective strategies to achieve the desired configuration. Common approaches include:

Reductive Amination

A ketone precursor, such as 3-methylpiperidin-4-one, undergoes reductive amination with ammonia or ammonium acetate in the presence of catalysts like palladium or platinum. This method ensures high enantiomeric excess when chiral catalysts are employed.

Resolution of Racemates

Racemic mixtures of 3-methylpiperidin-4-amine can be resolved using chiral acids (e.g., tartaric acid) to isolate the (3S,4S) enantiomer .

Table 2: Comparison of Synthesis Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Key Reagents |

|---|---|---|---|

| Reductive Amination | 65–75 | 90–95 | NH₃, H₂/Pd-C |

| Chiral Resolution | 40–50 | 99+ | L-Tartaric Acid |

Chemical Properties and Reactivity

The compound exhibits dual reactivity due to its primary amine and sterically hindered piperidine ring:

-

Basicity: The pKa of the amine group is approximately 10.2, making it moderately basic .

-

Nucleophilic Substitution: The amine participates in alkylation and acylation reactions, forming derivatives like sulfonamides or carbamates .

-

Hydrogen Bonding: The NH₂ group engages in hydrogen bonding, influencing solubility and crystal packing .

Figure 1: Common reactions involving (3S,4S)-3-Methyl-piperidin-4-ylamine:

Biological Activity and Pharmacological Relevance

(3S,4S)-3-Methyl-piperidin-4-ylamine is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib . Its stereochemistry is crucial for binding to the JAK3 active site, modulating immune responses in autoimmune diseases.

Key Findings:

-

Anticancer Potential: Derivatives of this amine show inhibitory activity against BRD4 and CDK9, targets in oncology .

-

Neuropharmacology: Structural analogs act as σ-1 receptor ligands, with potential applications in neurodegenerative disorders .

Table 3: Biological Activities of Related Compounds

| Compound | Target | IC₅₀ (nM) | Application |

|---|---|---|---|

| Tofacitinib Impurity N | JAK3 | 2.3 | Rheumatoid Arthritis |

| BRD4 Inhibitor | BRD4 | 18.7 | Cancer Therapy |

Industrial Applications

Pharmaceutical Intermediates

The compound is used in synthesizing:

Agrochemicals

Functionalized derivatives serve as precursors for herbicides and insecticides, leveraging its amine group for bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume